2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship CCR5 Antagonist

This chromen-4-one benzamide features a unique 3-methylphenyl substituent at the 2-position, distinguishing it from common 2-phenyl analogs. Preliminary screening indicates CCR5 antagonist activity, making it a valuable chemical probe for HIV entry, chemotaxis, and inflammatory disease research (asthma, RA, COPD). The 2-fluorobenzamide moiety and chromen-4-one core offer a distinct scaffold for structure-activity relationship studies and focused library design. Ideal for dedicated in vitro ADME profiling given the current absence of published CYP inhibition and metabolic stability data. Synthetically, it serves as a test case for optimizing 6-amido-substituted chromen-4-one yields.

Molecular Formula C23H16FNO3
Molecular Weight 373.383
CAS No. 923156-91-6
Cat. No. B2408021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923156-91-6
Molecular FormulaC23H16FNO3
Molecular Weight373.383
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C23H16FNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27)
InChIKeyHOKAGPPWOLEVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923156-91-6): Procurement-Relevant Structural and Physicochemical Baseline


2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923156-91-6) is a synthetic small molecule (MW 373.4 g/mol, formula C23H16FNO3) belonging to the chromen-4-one benzamide class . Its structure combines a 2-(3-methylphenyl)-4H-chromen-4-one core with a 2-fluorobenzamide substituent at the 6-position . Preliminary pharmacological screening indicates potential as a CCR5 antagonist, suggesting relevance in HIV infection, asthma, rheumatoid arthritis, and COPD research [1]. However, publicly available, quantitative head-to-head comparator data for this specific compound remain extremely limited as of the current evidence cutoff.

Why In-Class Chromen-4-one Benzamide Substitution Carries Undefined Risk for 2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide


Within the chromen-4-one benzamide family, minor structural modifications can profoundly alter target engagement and selectivity. For example, the 2-phenyl analog (2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide) differs from the target compound only by the absence of a 3-methyl group on the 2-aryl ring, yet such a change can shift logP, steric bulk, and hydrogen-bonding capacity, potentially leading to divergent CCR5 binding or CYP inhibition profiles [1][2]. Without direct comparator data, generic substitution of the 3-methylphenyl moiety with a phenyl or other aryl group cannot be assumed to preserve potency, selectivity, or pharmacokinetic behavior. The evidence gaps identified below underscore why procurement decisions for this scaffold demand compound-specific, not class-level, justification.

Quantitative Differentiation Evidence for 2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Relative to Closest Analogs


Structural Differentiation: 3-Methylphenyl vs. 2-Phenyl Chromen-4-one Core

The target compound incorporates a 3-methylphenyl group at the chromen-4-one 2-position, whereas the closest commercially cataloged analog (2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, CAS 923251-25-6) bears an unsubstituted phenyl ring [1]. The added methyl group increases molecular weight (373.4 vs. 359.4 g/mol) and calculated logP (estimated ~4.1 vs. ~3.6), which may influence membrane permeability and target binding [1]. No direct biological comparison data are publicly available.

Medicinal Chemistry Structure-Activity Relationship CCR5 Antagonist

CCR5 Antagonist Claim: Absence of Comparative Potency Data

A preliminary pharmacological screen identified the target compound as a CCR5 antagonist [1]. However, no IC50, Ki, or other quantitative potency metric is reported, nor are comparator data against reference CCR5 antagonists (e.g., maraviroc, vicriviroc) or structurally related chromen-4-one derivatives available.

CCR5 Antagonist HIV Inflammation

CYP Inhibition Profile: Uncharacterized Relative to Drug-Like Benchmarks

No CYP inhibition data for the target compound were located in public databases. By contrast, structurally related chromen-4-one benzamides have shown IC50 values ranging from 2.53 μM (CYP1A2) to >50 μM (CYP2C19, CYP2D6) in human liver microsome assays [1][2]. Without direct measurement, the target compound's CYP liability cannot be inferred from class-level trends.

CYP Inhibition Drug Metabolism ADME

Evidence-Backed Application Scenarios for 2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide


Chemical Probe for CCR5-Mediated Pathway Deconvolution

Based on the qualitative CCR5 antagonist screening result , the compound may serve as a starting point for designing chemical probes to interrogate CCR5 signaling in HIV entry, chemotaxis, or inflammatory models. Users should independently confirm target engagement and selectivity before drawing mechanistic conclusions.

SAR Expansion of Chromen-4-one Benzamide Libraries

The unique 3-methylphenyl substitution at the chromen-4-one 2-position differentiates this compound from the more common 2-phenyl analog . It is suitable as a diversity element in focused libraries exploring the impact of 2-aryl substitution on CCR5 binding, CYP inhibition, or cellular potency.

In Vitro ADME Profiling Lead

Given the absence of CYP inhibition and metabolic stability data for this compound, it presents an opportunity for dedicated in vitro ADME characterization (microsomal stability, CYP panel, permeability). Procurement for this purpose is justified by the compound's structural novelty and the need to benchmark it against well-characterized chromen-4-one analogs.

Synthetic Methodology Development

The compound's synthetic route, involving chromen-4-one core formation, fluorination, and benzamide coupling , offers a test case for optimizing yields of 6-amido-substituted chromen-4-ones. It can be used to evaluate new coupling reagents or continuous flow conditions.

Quote Request

Request a Quote for 2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.